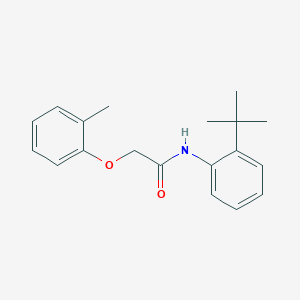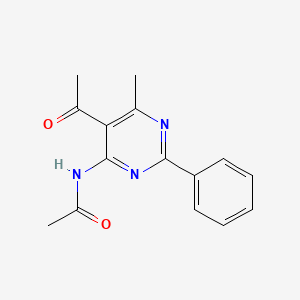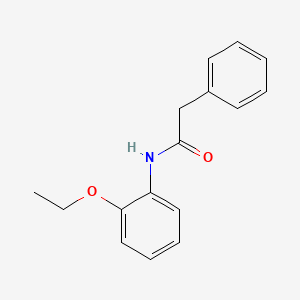![molecular formula C14H17NOS B5750999 2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)
2-[benzyl(2-thienylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(2-thienylmethyl)amino]ethanol, also known as BTAEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTAEM belongs to the class of compounds known as benzylamines, which are commonly used in the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-[benzyl(2-thienylmethyl)amino]ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-[benzyl(2-thienylmethyl)amino]ethanol was able to inhibit the growth of breast cancer cells by targeting a specific protein known as cyclin D1. Other studies have shown that 2-[benzyl(2-thienylmethyl)amino]ethanol has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(2-thienylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. One proposed mechanism is that 2-[benzyl(2-thienylmethyl)amino]ethanol inhibits the activity of certain enzymes that are involved in cell division and growth. This, in turn, leads to the inhibition of cancer cell growth. Additionally, 2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to have anti-inflammatory properties. This may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[benzyl(2-thienylmethyl)amino]ethanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive target for further research. However, one limitation of 2-[benzyl(2-thienylmethyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on the compound.
Direcciones Futuras
There are several future directions for research on 2-[benzyl(2-thienylmethyl)amino]ethanol. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studies on the compound's interactions with specific proteins and enzymes within cells. Additionally, further studies could investigate the potential therapeutic applications of 2-[benzyl(2-thienylmethyl)amino]ethanol in other diseases such as diabetes and cardiovascular disease. Finally, research could focus on developing drugs based on the compound that are more effective and have fewer side effects than current treatments.
Conclusion
In conclusion, 2-[benzyl(2-thienylmethyl)amino]ethanol is a chemical compound that has potential therapeutic applications in a variety of diseases. Its ability to inhibit cancer cell growth and modulate neurotransmitter levels in the brain make it an attractive target for further research. While its mechanism of action is not fully understood, research in this area could lead to the development of more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-[benzyl(2-thienylmethyl)amino]ethanol involves the reaction of 2-thiophenemethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization. The yield of the synthesis method is typically around 50-60%.
Propiedades
IUPAC Name |
2-[benzyl(thiophen-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-9-8-15(12-14-7-4-10-17-14)11-13-5-2-1-3-6-13/h1-7,10,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKNHCFOROKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)


![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
![[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)